8-Amino-2'-deoxyadenosine
8-Amino-2'-deoxyadenosine
Brand Name:
Vulcanchem
CAS No.:
13389-09-8
VCID:
VC20964743
InChI:
InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)
SMILES:
C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O
Molecular Formula:
C10H14N6O3
Molecular Weight:
266.26 g/mol
8-Amino-2'-deoxyadenosine
CAS No.: 13389-09-8
Cat. No.: VC20964743
Molecular Formula: C10H14N6O3
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13389-09-8 |
|---|---|
| Molecular Formula | C10H14N6O3 |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | 5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14) |
| Standard InChI Key | KHQCCEUMCUSZKM-UHFFFAOYSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O |
| SMILES | C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O |
| Canonical SMILES | C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator